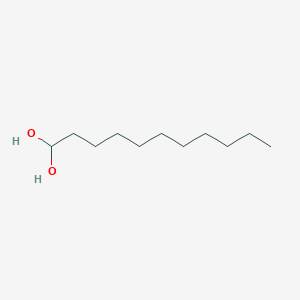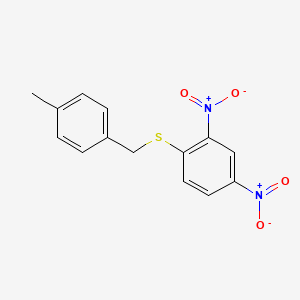
Sulfide, 2,4-dinitrophenyl p-methylbenzyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfide, 2,4-dinitrophenyl p-methylbenzyl is a chemical compound with the molecular formula C14H12N2O4S. It consists of 12 hydrogen atoms, 14 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom The compound features a sulfide group attached to a 2,4-dinitrophenyl ring and a p-methylbenzyl group
Vorbereitungsmethoden
The synthesis of Sulfide, 2,4-dinitrophenyl p-methylbenzyl typically involves the reaction of 2,4-dinitrophenyl sulfide with p-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Sulfide, 2,4-dinitrophenyl p-methylbenzyl undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the 2,4-dinitrophenyl ring can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Sulfide, 2,4-dinitrophenyl p-methylbenzyl has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of Sulfide, 2,4-dinitrophenyl p-methylbenzyl involves its interaction with specific molecular targets and pathways. The sulfide group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The 2,4-dinitrophenyl group can act as a fluorescent probe, allowing for the detection and imaging of hydrogen sulfide in biological systems . These interactions can affect various physiological processes, including neurotransmission and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Sulfide, 2,4-dinitrophenyl p-methylbenzyl can be compared with other similar compounds, such as:
2,4-Dinitrophenyl sulfide: Lacks the p-methylbenzyl group, making it less versatile in certain applications.
2,4-Dinitrophenyl p-methylbenzyl ether: Contains an ether linkage instead of a sulfide, resulting in different chemical reactivity.
2,4-Dinitrophenyl p-methylbenzyl amine: Contains an amine group instead of a sulfide, which can affect its biological activity and applications.
Eigenschaften
CAS-Nummer |
19552-12-6 |
|---|---|
Molekularformel |
C14H12N2O4S |
Molekulargewicht |
304.32 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)methylsulfanyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C14H12N2O4S/c1-10-2-4-11(5-3-10)9-21-14-7-6-12(15(17)18)8-13(14)16(19)20/h2-8H,9H2,1H3 |
InChI-Schlüssel |
YITYJBMOSOYTDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
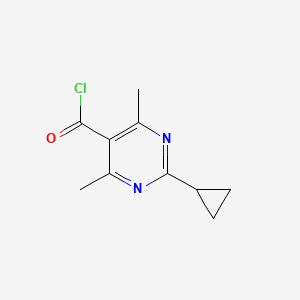
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)



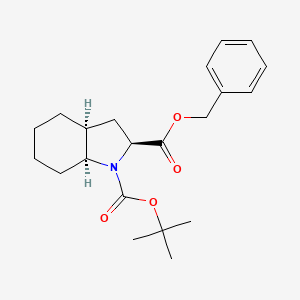
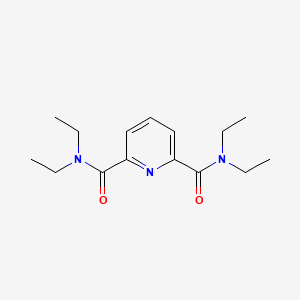
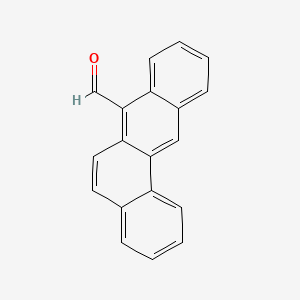
![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
